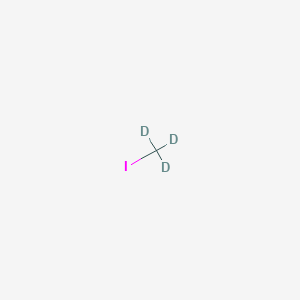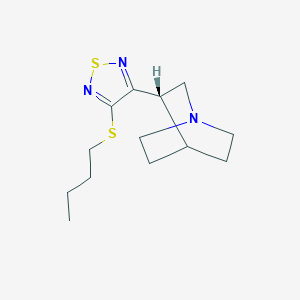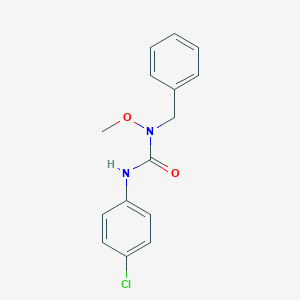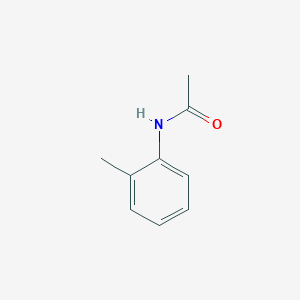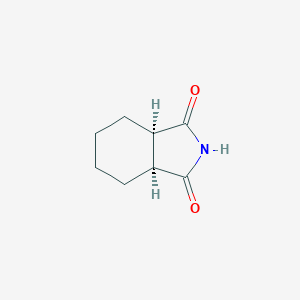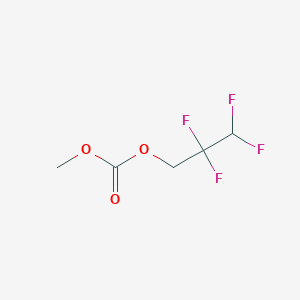
Methyl 2,2,3,3-tetrafluoropropyl carbonate
Overview
Description
“Methyl 2,2,3,3-tetrafluoropropyl carbonate” is a chemical compound with the formula C5H6F4O3 . It is also known by other names such as “Methyl (2,2,3,3-tetrafluoropropyl) carbonate” and "2,2,3,3-Tetrafluoropropyl methoxyformate" .
Synthesis Analysis
The synthesis of “this compound” involves the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol in the presence of various bases . The best catalyst for the synthesis was found to be tetramethylammonium hydroxide, which ensured 81% selectivity for this compound .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a molecular formula of CHFO, an average mass of 190.093 Da, and a monoisotopic mass of 190.025314 Da .Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 124.2±40.0 °C at 760 mmHg, and a vapour pressure of 12.9±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.2±3.0 kJ/mol and a flash point of 29.1±22.2 °C .Scientific Research Applications
Transesterification and Synthesis
Methyl 2,2,3,3-tetrafluoropropyl carbonate plays a significant role in transesterification processes. For instance, its use in the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol, facilitated by various bases, results in the formation of bis(2,2,3,3-tetrafluoropropyl) carbonate and alkyl 2,2,3,3-tetrafluoropropyl carbonate. This process is notably efficient with tetramethylammonium hydroxide as a catalyst, yielding high selectivity for this compound (Semenova et al., 2019).
Electrolyte Applications in Batteries
This compound, as part of various chemical compounds, has been utilized in electrolytes for lithium-ion batteries. Studies have shown that electrolytes containing components like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether can achieve high safety, better wettability to separator and electrodes, and enhanced electrochemical performance (Liu et al., 2016).
Inhalation Anesthetics
Research on fluorohalogenated methyl propyl ethers, including compounds related to this compound, has been conducted to explore their potential as inhalation anesthetics. While many of these compounds exhibited adverse effects, 2,2,3,3-tetrafluoropropyl methyl ether showed promise as an effective anesthetic without significant side effects (Bagnall et al., 1978).
Polymer Synthesis
This compound has also been studied for its role in polymer synthesis. For example, transesterification of dialkyl carbonates and fluorine-containing carbonates by poly(4-vinyl-phenol) was studied to develop methods for synthesizing polymers containing carbonate functional groups in the side chain (Semenova et al., 2020).
Safety and Hazards
When handling “Methyl 2,2,3,3-tetrafluoropropyl carbonate”, it is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture and incompatible materials should be avoided . Eating, drinking, or smoking is not advised when handling this compound .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2,2,3,3-tetrafluoropropyl carbonate involves the reaction between methyl chloroformate and 2,2,3,3-tetrafluoropropanol in the presence of a base.", "Starting Materials": ["Methyl chloroformate", "2,2,3,3-tetrafluoropropanol", "Base (e.g. triethylamine)"], "Reaction": [ "Add 2,2,3,3-tetrafluoropropanol to a flask", "Add base (e.g. triethylamine) to the flask", "Add methyl chloroformate dropwise to the flask while stirring at room temperature", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a solvent (e.g. diethyl ether)", "Wash the organic layer with water and brine", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure to obtain Methyl 2,2,3,3-tetrafluoropropyl carbonate as a colorless liquid" ] } | |
CAS RN |
156783-98-1 |
Molecular Formula |
C5H5F4O3- |
Molecular Weight |
189.08 g/mol |
IUPAC Name |
2,2,3,3-tetrafluorobutyl carbonate |
InChI |
InChI=1S/C5H6F4O3/c1-4(6,7)5(8,9)2-12-3(10)11/h2H2,1H3,(H,10,11)/p-1 |
InChI Key |
JQRHMMZYONHHPQ-UHFFFAOYSA-M |
SMILES |
COC(=O)OCC(C(F)F)(F)F |
Canonical SMILES |
CC(C(COC(=O)[O-])(F)F)(F)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary focus of the research presented in the paper "Transesterification of Dialkyl Carbonates with 2,2,3,3-Tetrafluoropropan-1-ol"?
A1: This research paper focuses on a novel method for synthesizing 2,2,3,3-tetrafluoropropyl alkyl carbonates, including methyl 2,2,3,3-tetrafluoropropyl carbonate, through transesterification reactions. [] The study explores the use of various dialkyl carbonates as starting materials and investigates the impact of different catalysts and reaction conditions on the yield and selectivity of the desired product. []
Q2: Could you elaborate on the significance of synthesizing compounds like this compound via transesterification reactions?
A2: Transesterification reactions offer several advantages in the synthesis of such carbonates. They are generally considered milder and more environmentally benign compared to other methods, often requiring less harsh reagents and generating fewer byproducts. [] This makes them a more attractive option for industrial-scale production, potentially leading to more sustainable and cost-effective processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

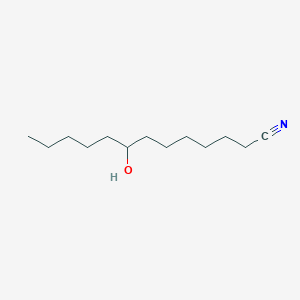
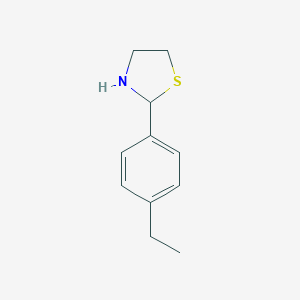


![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)
